2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid
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Overview
Description
2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid typically involves multiple steps, starting with the preparation of the oxazole ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The tert-butyl group can be introduced through the use of tert-butylating agents, while the methoxyphenyl group can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and quality. Purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxyphenyl group can be oxidized to form a quinone derivative.
Reduction: : The oxazole ring can be reduced to form an oxazoline or a pyrrolidine derivative.
Substitution: : The acetic acid moiety can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Reagents like thionyl chloride (SOCl₂) for acylation or amines for amide formation are typically employed.
Major Products Formed
Oxidation: : Quinone derivatives
Reduction: : Oxazoline or pyrrolidine derivatives
Substitution: : Esters or amides
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Medicine: : The compound may be investigated for its pharmacological effects, including its potential as a drug candidate.
Industry: : It can be utilized in the development of new materials or as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism by which 2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors in biological systems, leading to a cascade of biochemical reactions. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the tert-butyl group and the methoxyphenyl group. Similar compounds include other oxazole derivatives, which may lack these groups or have different substituents. These differences can lead to variations in biological activity and chemical reactivity.
List of Similar Compounds
5-tert-butyl-1,2-oxazole-3-carboxamide
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene
Properties
IUPAC Name |
2-[(5-tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-17(2,3)13-9-12(19-24-13)15(20)18-14(16(21)22)10-5-7-11(23-4)8-6-10/h5-9,14H,1-4H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZJYBWTZQGQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)NC(C2=CC=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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